![molecular formula C15H10BrFOS B1529807 Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol CAS No. 1034305-11-7](/img/structure/B1529807.png)
Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol
Overview
Description
Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol is a complex, synthetic, organic compound used mainly in the fields of pharmaceutical development and biochemical research . This chemical contains elements such as Carbon, Hydrogen, Oxygen, Sulfur, Bromine, and Fluorine .
Molecular Structure Analysis
The molecular formula of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol is C15H10BrFOS . It has a molecular weight of 337.21 .Physical And Chemical Properties Analysis
Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol has a density of 1.597±0.06 g/cm3 . Its boiling point is 458.7±40.0°C at 760 mmHg . The compound is insoluble in water (4.0E-3 g/L at 25 ºC) .Scientific Research Applications
Optical Brightening
Similar to 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, this compound could potentially be used as an optical brightener to convert UV light into visible light, applicable in materials like polyvinyl chloride, acrylic resin, and polyester fiber .
CYP2A6 Inhibition
Compounds with benzothiophene structures have been evaluated for their CYP2A6 inhibitory effects, which could be useful in smoking reduction therapy .
Antimicrobial Activity
Benzothiophene derivatives have shown promising antimicrobial potential against various microorganisms, suggesting that Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol might also possess similar properties .
Biological Screening
The compound could be subjected to biological screening to identify potential therapeutic activities, as has been done with other benzothiophene derivatives .
Synthesis of Novel Compounds
It may serve as a precursor in the synthesis of novel compounds with potential biological activities .
Docking Studies
The compound could be used in docking studies to determine binding affinities with various biological targets, which is a common application for benzothiophene derivatives .
Safety And Hazards
This compound is classified as potentially hazardous. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
1-benzothiophen-2-yl-(5-bromo-2-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFOS/c16-10-5-6-12(17)11(8-10)15(18)14-7-9-3-1-2-4-13(9)19-14/h1-8,15,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUJMMYEBTVSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(C3=C(C=CC(=C3)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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